(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Overview
Description
(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate is a chemical compound with a complex structure. Unfortunately, I don’t have specific information about its description beyond its chemical formula.
Synthesis Analysis
The synthesis of this compound involves the combination of specific precursor molecules through chemical reactions. However, without access to detailed literature or specific synthetic procedures, I cannot provide a step-by-step synthesis analysis.
Molecular Structure Analysis
The molecular structure of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate determines its properties and behavior. Analyzing its connectivity, functional groups, and stereochemistry would require detailed computational modeling or experimental techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Understanding the reactivity of this compound involves investigating its behavior in various chemical reactions. Unfortunately, I don’t have specific data on its reactions or kinetics.
Physical And Chemical Properties Analysis
Analyzing the physical and chemical properties of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate would involve assessing its solubility, melting point, boiling point, stability, and other relevant characteristics. Unfortunately, I don’t have specific data on these properties.
Scientific Research Applications
Photodynamic Therapy Potential
- Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives with Schiff base groups, highlighting their potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their remarkable fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Solid-Phase Peptide Synthesis
- Thennarasu and Liu (2010) demonstrated the use of 2-methoxy-4-methylsulfinylbenzyl alcohol derivatives as a safety-catch protecting group and linker for solid-phase peptide synthesis, highlighting their stability and ease of removal under specific conditions (Thennarasu & Liu, 2010).
Amino Acid Derivative Applications
- Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, revealing their potential in the development of natural products with therapeutic applications (Guo et al., 2015).
DNA Bis-intercalating Agents Synthesis
- Moloney, Kelly, and Mack (2001) investigated methods for synthesizing N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which could be useful in the development of tyrosine-based bis acridine compounds for research purposes (Moloney, Kelly, & Mack, 2001).
Lipase and α-Glucosidase Inhibition
- Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and tested them for their potential as lipase and α-glucosidase inhibitors, showing promising activity (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
Regarding safety and hazards, it’s essential to consider potential risks associated with handling or exposure to this compound. However, without specific information, I cannot provide a comprehensive safety assessment.
Future Directions
As for future directions, research on (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate could explore its applications, optimization, and potential modifications. Investigating its biological activity, environmental impact, and scalability would be crucial.
Please note that the lack of specific details limits the depth of analysis. For a comprehensive understanding, referring to relevant scientific literature and conducting experimental studies would be necessary.
properties
IUPAC Name |
[(2S)-2-methylbutyl] (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3/b14-9+,23-15?/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXVOQEYXOXAD-VPCHJHAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025581 | |
Record name | (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
(+)-2-methylbutyl-4-methoxybenzilidine-4'-aminocinnamate is a light yellow powder. (NTP, 1992) | |
Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate | |
CAS RN |
24140-30-5 | |
Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylbutyl p-((p-methoxybenzylidene)amino)cinnamate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024140305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-[4-[(E)-[(4-methoxyphenyl)methylene]amino]phenyl]-, (2S)-2-methylbutyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLBUTYL P-((P-METHOXYBENZYLIDENE)AMINO)CINNAMATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLI25L3F5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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